molecular formula C18H20F2N2O3S B2762399 2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170148-09-0

2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2762399
CAS No.: 1170148-09-0
M. Wt: 382.43
InChI Key: WMMUCMMRIFZQPW-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound belonging to the benzenesulfonamide family Its structure comprises a benzene ring substituted with fluorine atoms and a sulfonamide group, coupled with a tetrahydroquinoline moiety linked via a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process. Common synthetic routes include:

  • Initial formation of the tetrahydroquinoline core via catalytic hydrogenation of quinoline derivatives.

  • Introduction of the methoxyethyl chain through alkylation reactions.

  • Incorporation of the 2,4-difluorobenzene sulfonamide moiety through sulfonylation reactions using reagents like benzenesulfonyl chloride and suitable bases.

Industrial Production Methods: : In an industrial setting, the synthesis might be optimized for scale and efficiency, involving:

  • Continuous flow reactions to ensure consistent production rates.

  • Utilization of robust catalysts to enhance reaction yields.

  • Implementation of advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline moiety, potentially leading to dehydrogenated products.

  • Reduction: : Reduction reactions can be employed to modify the benzene ring or the sulfonamide group.

  • Substitution: : Various nucleophiles can substitute the fluorine atoms on the benzene ring, yielding derivatives with modified properties.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Alkoxides, amines.

Major Products: : Reactions with nucleophiles or oxidizing agents often lead to derivatives with enhanced or altered biological and chemical activities.

Scientific Research Applications

Chemistry

  • Use as a precursor in the synthesis of more complex molecules.

  • Study of reaction mechanisms involving sulfonamide and tetrahydroquinoline functionalities.

Biology

  • Potential antimicrobial and antifungal agent due to its sulfonamide group.

  • Investigation in enzyme inhibition studies, particularly targeting sulfonamide-sensitive enzymes.

Medicine

  • Exploration as a pharmacophore in the design of new drugs.

  • Evaluation in preclinical studies for potential therapeutic effects.

Industry

  • Possible application in the development of agrochemicals.

  • Utility in the manufacture of specialty chemicals with unique properties.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects can be attributed to:

  • Molecular Targets: : Interaction with specific proteins and enzymes, such as those involved in microbial cell wall synthesis.

  • Pathways Involved: : Inhibition of enzyme activity, leading to disruption of critical biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide: : Basic structure, lacks the tetrahydroquinoline moiety.

  • N-(quinolin-7-yl)benzenesulfonamide: : Contains a quinoline instead of a tetrahydroquinoline.

  • 2,4-difluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Methyl instead of methoxyethyl substitution.

Uniqueness

  • Enhanced biological activity compared to simpler sulfonamide derivatives, due to the additional functional groups and their spatial arrangement.

Properties

IUPAC Name

2,4-difluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3S/c1-25-10-9-22-8-2-3-13-4-6-15(12-17(13)22)21-26(23,24)18-7-5-14(19)11-16(18)20/h4-7,11-12,21H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMUCMMRIFZQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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